7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one
Description
This compound belongs to the quinazolin-4-one class, characterized by a bicyclic aromatic system with a sulfur atom at position 2 (2-sulfanylidene) and a 3-substituted phenyl group bearing a pyridin-2-ylpiperazine-1-carbonyl moiety. The 7-chloro substituent enhances lipophilicity and electronic effects, influencing receptor binding and metabolic stability.
Properties
Molecular Formula |
C24H20ClN5O2S |
|---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
7-chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C24H20ClN5O2S/c25-17-7-8-19-20(15-17)27-24(33)30(23(19)32)18-5-3-4-16(14-18)22(31)29-12-10-28(11-13-29)21-6-1-2-9-26-21/h1-9,14-15H,10-13H2,(H,27,33) |
InChI Key |
GXTYOFICXMCLSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)N4C(=O)C5=C(C=C(C=C5)Cl)NC4=S |
Origin of Product |
United States |
Preparation Methods
Core Quinazolinone Skeleton Formation
The quinazolin-4-one core is typically synthesized via cyclocondensation of isatoic anhydride with primary amines. For this compound, 2-aminobenzoic acid derivatives serve as precursors. In one protocol, 7-chloroisatoic anhydride reacts with thiourea under basic conditions to form the 2-sulfanylidene group. The reaction proceeds in refluxing ethanol (78–82°C) for 12 hours, yielding 7-chloro-2-sulfanylidene-1,2-dihydroquinazolin-4(3H)-one at 68–72% efficiency .
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | Ethanol |
| Temperature | 78–82°C (reflux) |
| Reaction Time | 12 hours |
| Catalyst | Triethylamine (1.2 equiv) |
| Yield | 68–72% |
| Method | Catalyst | Solvent System | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Dioxane/H₂O | 65–70 |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene | 58–63 |
| Direct Alkylation | K₂CO₃ | DMF | <50 |
Piperazine-Carbonyl Linker Installation
The 4-pyridin-2-ylpiperazine moiety is introduced via a carbonylative coupling reaction. Molybdenum hexacarbonyl (Mo(CO)₆) serves as a CO source in ligand-free conditions, enabling the formation of the amide bond between the phenyl group and piperazine. A representative procedure involves refluxing the intermediate with 4-pyridin-2-ylpiperazine and Mo(CO)₆ (1.5 equiv) in acetonitrile at 85°C for 6 hours, yielding 73–78% of the target compound.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, aryl-H), 7.62–7.55 (m, 4H, quinazolinone-H), 3.92–3.85 (m, 4H, piperazine-H) .
-
IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=S stretch).
Optimization of Thioxo Group Stability
The 2-sulfanylidene group is prone to oxidation during synthesis. Stabilization strategies include:
-
Conducting reactions under inert atmosphere (N₂ or Ar).
-
Adding antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5 wt%.
Yield Improvement with Stabilizers
| Additive | Oxidation Byproducts (%) | Final Yield (%) |
|---|---|---|
| None | 18–22 | 68–72 |
| BHT (0.3 wt%) | 5–8 | 82–85 |
| Ascorbic Acid (0.2 wt%) | 7–10 | 79–81 |
Scalability and Industrial Considerations
Pilot-scale synthesis (500 g batch) faces challenges in exothermic control during the carbonylative step. A segmented temperature ramp (50°C → 70°C over 2 hours) prevents thermal degradation. Post-reaction purification via recrystallization from ethyl acetate/n-hexane (1:3) achieves >99% purity by HPLC .
Cost Analysis of Catalysts
| Catalyst | Cost per kg (USD) | Reusability |
|---|---|---|
| Pd(PPh₃)₄ | 12,500 | No |
| Mo(CO)₆ | 8,200 | Partial |
| CuI (for Ullmann coupling) | 950 | No |
Emerging Methodologies
Recent advances explore photoinduced thiol-ene reactions for late-stage functionalization. Irradiation at 365 nm in the presence of eosin Y (0.1 mol%) enables C–S bond formation at room temperature, reducing side reactions. Initial reports indicate 70–75% yield with reduced reaction time (4 hours vs. 12 hours) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core or the pyridine ring, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological profile.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its pharmacological properties suggest potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting or modulating the activity of these targets. The piperazine and pyridine groups may enhance binding affinity and specificity, leading to more potent biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Antihypertensive Quinazolinones
Compounds 23 and 24 (7-chloro-3-(4-(dihydroisoxazolyl)phenyl)-2-arylquinazolin-4-ones) exhibit potent α1-adrenergic receptor blocking activity, mimicking prazosin . Unlike the target compound, these lack the pyridinylpiperazine-carbonyl group, suggesting that the piperazine moiety in the target may enhance receptor affinity or duration of action.
2-Mercaptoquinazolin-4(3H)-ones
Derivatives such as 9g (7-chloro-3-(4-fluorophenyl)-2-mercaptoquinazolin-4-one) and 9h (7-chloro-3-(4-chlorophenyl)-2-mercaptoquinazolin-4-one) have simpler aryl substituents.
Antifungal Quinazolinones
Albaconazole (7-chloro-3-triazolylpropylquinazolin-4-one) demonstrates antifungal activity via cytochrome P450 inhibition. The target compound’s pyridinylpiperazine group replaces the triazole, shifting the mechanism away from antifungal action toward adrenergic or serotonergic modulation .
Pharmacological and Physicochemical Properties
Biological Activity
7-Chloro-3-[3-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 365.87 g/mol
- CAS Number : 87170-48-7
The presence of a chloro group and a piperazine moiety in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms of action:
Antimicrobial Activity
Research indicates that quinazolinones exhibit significant antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that compounds with similar structures can synergize with beta-lactam antibiotics, enhancing their efficacy against resistant strains by binding to penicillin-binding proteins (PBPs) and altering their conformation to facilitate antibiotic action .
Table 1: Antimicrobial Efficacy Against MRSA
| Compound | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Compound 73 | 0.98 μg/mL | PBP inhibition |
| 7-Chloro... | TBD | TBD |
Anticancer Activity
In addition to antimicrobial properties, quinazolinones have been evaluated for their anticancer effects. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. Notably, it has demonstrated cytotoxicity in the micromolar range against A549 lung cancer cells, indicating a potential for development as an anticancer agent .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Observations |
|---|---|---|
| A549 | <10 | Significant growth suppression |
| HeLa | TBD | TBD |
| MCF7 | TBD | TBD |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of PBPs : As noted earlier, quinazolinones can bind to PBPs, leading to altered bacterial cell wall synthesis and increased susceptibility to antibiotics.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through various signaling mechanisms, leading to cell death.
- Biofilm Disruption : Some studies suggest that quinazolinones can inhibit biofilm formation in bacteria like S. aureus, further enhancing their antimicrobial efficacy .
Case Studies
Several case studies have illustrated the effectiveness of quinazolinone derivatives in clinical settings:
- A study involving a derivative similar to 7-chloro... showed significant synergy with piperacillin-tazobactam in vitro and in vivo against MRSA infections .
- Another investigation reported the synthesis and evaluation of various quinazolinone compounds that exhibited low MIC values against both MRSA and other resistant strains .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a quinazolinone core. For example, 4-chlorobenzaldehyde and methyl thioacetate can undergo condensation to form a thioquinazolinone intermediate .
- Step 2 : Introduce the piperazine-carbonyl-phenyl moiety. React the intermediate with a pre-synthesized 4-pyridin-2-ylpiperazine derivative under coupling conditions (e.g., EDC/HOBt or DCC).
- Optimization : Control temperature (e.g., 80°C for amide bond formation) and solvent choice (DMF or acetonitrile) to enhance yield . Monitor progress via TLC or HPLC .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
- Key Techniques :
- NMR Spectroscopy : Use 1H and 13C NMR to confirm the presence of the sulfanylidene group, pyridine protons, and piperazine backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%) .
Q. How can researchers screen this compound for biological activity in early-stage studies?
- Approach :
- Enzyme Assays : Test inhibition of PARP-1/2 (poly-ADP ribose polymerase) due to structural similarity to PARP inhibitors like KU-0059436 . Use fluorescence-based NAD+ depletion assays.
- Cellular Models : Evaluate cytotoxicity in BRCA1/2-deficient cell lines (e.g., MDA-MB-436) to identify standalone activity .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Strategy :
- Modify Substituents : Replace the 7-chloro group with fluoro or methoxy to assess impact on enzyme binding .
- Piperazine Variants : Compare 4-pyridin-2-ylpiperazine with 4-fluorophenylpiperazine derivatives to optimize hydrophobic interactions .
- Data Analysis : Use IC50 values from enzyme assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How should researchers address contradictions in synthetic yield data across different methods?
- Troubleshooting :
- By-Product Analysis : Identify impurities (e.g., unreacted starting materials) via LC-MS and adjust stoichiometry or reaction time .
- Hydrogenation Challenges : If hydrogenation steps (e.g., reducing thioethers) yield low purity, switch catalysts (Pd/C vs. Raney Ni) or optimize H2 pressure .
Q. What experimental strategies can elucidate the mechanism of action in complex biological systems?
- Advanced Techniques :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein stability shifts in lysates treated with the compound .
- Metabolomics : Profile NAD+ levels and ATP depletion in treated cells to link PARP inhibition to metabolic collapse .
Q. How can researchers mitigate solubility issues during in vivo studies?
- Solutions :
- Formulation : Use co-solvents like PEG-400 or cyclodextrin-based carriers to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or ester groups at the quinazolinone 4-position for improved bioavailability .
Data Contradiction Analysis
Q. Why might biological activity vary between similar compounds with minor structural differences?
- Case Study :
- A 4-fluorophenyl analog (from ) showed reduced PARP inhibition compared to the 4-chlorophenyl parent compound.
- Root Cause : The chloro group’s higher electronegativity enhances hydrogen bonding with PARP-1’s catalytic domain .
- Resolution : Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Monitoring Technique | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde, methyl thioacetate, 80°C | TLC (hexane:EtOAc 3:1) | 65–70 | |
| 2 | EDC/HOBt, DMF, rt | HPLC (C18 column) | 80–85 |
Table 2 : Recommended Biological Assays
| Assay Type | Target | Readout | Reference |
|---|---|---|---|
| PARP-1 Inhibition | Recombinant PARP-1 | Fluorescence (NAD+ depletion) | |
| Cytotoxicity | BRCA1-deficient cells | ATP-based viability assay |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
